QPX7728 Demonstrates Superior Potency and Broader Spectrum Against Class B and D Enzymes Compared to Avibactam and Vaborbactam
In a direct biochemical comparison of purified beta-lactamases, QPX7728 (xeruborbactam) demonstrated uniquely broad inhibition. It was the only BLI among tested comparators to potently inhibit Class D carbapenemases like OXA-48 (IC50 = 1-2 nM) and OXA-23/24/58 (IC50 = 1-2 nM), as well as the metallo-beta-lactamase NDM-1 (IC50 = 55 nM) [1]. In contrast, the clinically used cyclic boronate vaborbactam and diazabicyclooctane avibactam showed no significant inhibition (IC50 > 100 μM) against these enzyme classes [1]. This translates to QPX7728 having a >50,000-fold greater potency against these critical resistance determinants compared to vaborbactam and avibactam [1].
| Evidence Dimension | Inhibition of purified Class D (OXA) and Class B (NDM) beta-lactamases |
|---|---|
| Target Compound Data | QPX7728: OXA-48 IC50 = 1-2 nM, NDM-1 IC50 = 55 nM |
| Comparator Or Baseline | Avibactam and Vaborbactam: IC50 > 100,000 nM (100 μM) for both enzyme classes |
| Quantified Difference | QPX7728 is >50,000-fold more potent |
| Conditions | Biochemical assay with purified enzymes; IC50 values determined using nitrocefin as a reporter substrate. |
Why This Matters
This data proves QPX7728 is uniquely equipped to address infections caused by MBL- or OXA-48-producing pathogens, for which no other clinically available BLI is effective.
- [1] Lomovskaya O, et al. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases. Antimicrob Agents Chemother. 2020;65(6):e00210-21. View Source
